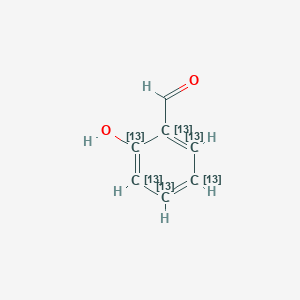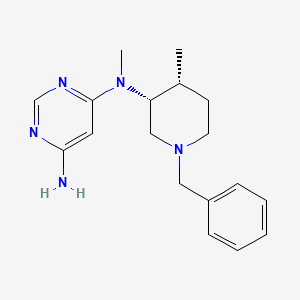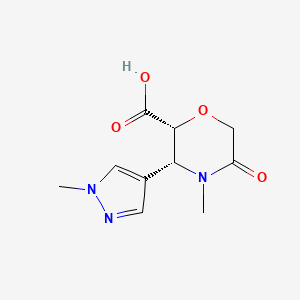
(R,S)-Epoxy Leucine Carfilzomib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-Epoxy Leucine Carfilzomib is a synthetic tetrapeptide epoxyketone and a potent proteasome inhibitor. It is primarily used as an antineoplastic agent for the treatment of multiple myeloma, a type of blood cancer. Carfilzomib works by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, thereby inhibiting its proteolytic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from simple amino acid derivatives. The key steps include the formation of the epoxyketone moiety and the coupling of peptide fragments. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of Carfilzomib follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated peptide synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-Epoxy Leucine Carfilzomib undergoes various chemical reactions, including:
Oxidation: The epoxyketone moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxyketone group.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of the epoxyketone moiety can lead to the formation of a ketone derivative, while reduction can yield an alcohol derivative .
Aplicaciones Científicas De Investigación
(R,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome inhibition and peptide synthesis.
Biology: Employed in research on protein degradation pathways and cellular stress responses.
Medicine: Investigated for its therapeutic potential in treating various cancers and neurodegenerative diseases.
Industry: Utilized in the development of new proteasome inhibitors and related pharmaceuticals
Mecanismo De Acción
Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This binding inhibits the proteasome’s proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications.
Oprozomib: A proteasome inhibitor under investigation for its therapeutic potential
Uniqueness
Carfilzomib is unique due to its irreversible binding mechanism, which provides more sustained proteasome inhibition compared to reversible inhibitors like Bortezomib. This results in a different efficacy and safety profile, making Carfilzomib a valuable option for patients who have developed resistance to other proteasome inhibitors .
Propiedades
Fórmula molecular |
C40H57N5O7 |
|---|---|
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40+/m1/s1 |
Clave InChI |
BLMPQMFVWMYDKT-NYUUURFWSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
SMILES canónico |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)


![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)

